molecular formula C9H12N4O2 B12934998 Butyl (5-cyano-1H-imidazol-4-yl)carbamate CAS No. 53982-60-8

Butyl (5-cyano-1H-imidazol-4-yl)carbamate

Cat. No.: B12934998
CAS No.: 53982-60-8
M. Wt: 208.22 g/mol
InChI Key: XVUFEIOIBXMTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl (5-cyano-1H-imidazol-4-yl)carbamate is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl (5-cyano-1H-imidazol-4-yl)carbamate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

Butyl (5-cyano-1H-imidazol-4-yl)carbamate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the cyano group or other functional groups.

    Substitution: Various substitution reactions can occur at the imidazole ring or other positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing groups, while substitution reactions could introduce new functional groups at specific positions on the imidazole ring .

Scientific Research Applications

Butyl (5-cyano-1H-imidazol-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl (5-cyano-1H-imidazol-4-yl)carbamate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The cyano group and carbamate group can also participate in various biochemical pathways, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Biological Activity

Butyl (5-cyano-1H-imidazol-4-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₉H₁₃N₃O₂
  • Molecular Weight : 181.22 g/mol

Its structure features a five-membered imidazole ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking their activity.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing various signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Anticancer Potential : Similar compounds have shown cytotoxic effects against cancer cell lines, indicating that this compound may also possess anticancer properties.

Anticancer Activity

A study investigated the cytotoxic effects of imidazole derivatives on cancer cell lines. Compounds similar to this compound were tested against MCF-7 and A549 cells. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation through microtubule destabilization.

CompoundCell LineIC50 (nM)Mechanism of Action
P2MCF-70.244Microtubule inhibition
P5A5490.139Microtubule destabilization

Enzyme Inhibition Studies

Another aspect of research focused on the enzyme inhibition capabilities of imidazole derivatives. For example, compounds were evaluated for their ability to inhibit NAPE-PLD, an enzyme involved in lipid metabolism.

CompoundEnzyme TargetIC50 (µM)
AHP-71BNAPE-PLD10
OtherVariousVaries

Properties

CAS No.

53982-60-8

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

butyl N-(5-cyano-1H-imidazol-4-yl)carbamate

InChI

InChI=1S/C9H12N4O2/c1-2-3-4-15-9(14)13-8-7(5-10)11-6-12-8/h6H,2-4H2,1H3,(H,11,12)(H,13,14)

InChI Key

XVUFEIOIBXMTNO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=C(NC=N1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.